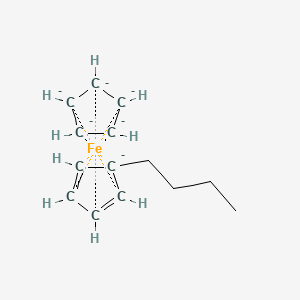![molecular formula C23H31NO2 B13911433 Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine: is an organic compound that features a cyclohexyl ring substituted with a dibenzylamine group and a 2-methoxy-ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine typically involves the reaction of trans-4-(2-methoxy-ethoxy)-cyclohexylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Dibenzylamine: A simpler analogue with similar reactivity but lacking the cyclohexyl and methoxy-ethoxy groups.
Cyclohexylamine: Another related compound that lacks the benzyl groups but shares the cyclohexylamine core.
Uniqueness: Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine is unique due to its combination of a cyclohexyl ring, dibenzylamine group, and 2-methoxy-ethoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.
Eigenschaften
Molekularformel |
C23H31NO2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3 |
InChI-Schlüssel |
XVMNBZCDEXAKER-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


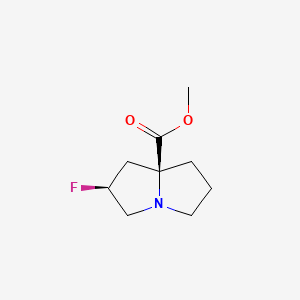
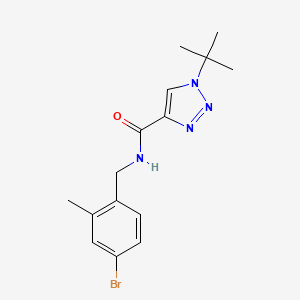



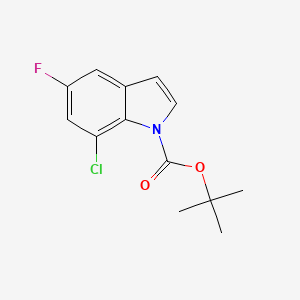

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)

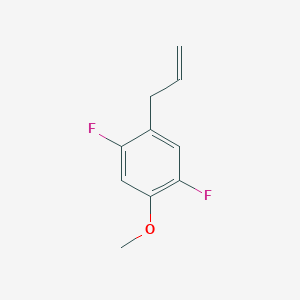
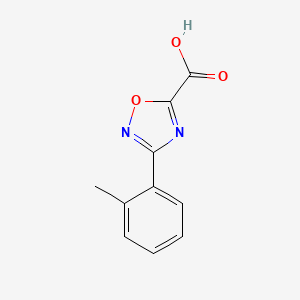
![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
